BenchChemオンラインストアへようこそ!

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Choose 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine for your kinase inhibitor programs. Its saturated tetrahydro core increases Fsp3, reduces aromatic ring count, and minimizes promiscuous binding, unlike flat aromatic scaffolds. The 3-bromo handle enables regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings for rapid SAR exploration. With MW 202.05 and favorable logP (~1.3-1.8), it's ideal for fragment-based screening and chemical probe development. Secure this versatile building block now for superior lead optimization outcomes.

Molecular Formula C6H8BrN3
Molecular Weight 202.055
CAS No. 2287310-30-7
Cat. No. B2988283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
CAS2287310-30-7
Molecular FormulaC6H8BrN3
Molecular Weight202.055
Structural Identifiers
SMILESC1CC2=NC=C(N2NC1)Br
InChIInChI=1S/C6H8BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2
InChIKeyABMVVNLLTUUORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (CAS 2287310-30-7): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry and Cross-Coupling Libraries


3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (CAS 2287310-30-7) is a heterocyclic building block featuring a saturated tetrahydroimidazo[1,2-b]pyridazine core with a single bromine substituent at the 3-position . With a molecular weight of 202.05 g/mol (C6H8BrN3), this compound serves as a versatile intermediate in medicinal chemistry programs, particularly those targeting kinase inhibition, due to the scaffold‘s established bioisosteric relationship to purine and other nitrogen-rich heterocycles [1]. The bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the core structure [2].

Why 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Cannot Be Replaced by the Parent Scaffold or Alternative Halogenated Analogs


The saturated tetrahydro core of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine imparts distinct conformational and electronic properties compared to its fully aromatic imidazo[1,2-b]pyridazine counterparts [1]. Simply substituting the parent 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (CAS 54760-47-3) or alternative halogenated analogs (e.g., 3-chloro derivatives) fails to replicate the precise synthetic utility and biological profile enabled by the 3-bromo substitution pattern. The bromine atom at C3 is specifically required for regioselective palladium-catalyzed cross-coupling reactions, as its reactivity profile differs markedly from chlorine or iodine, directly influencing reaction yields, selectivity, and the functional group tolerance of downstream diversification steps [2]. Furthermore, the saturated bicyclic system offers a distinct three-dimensional shape that can enhance binding selectivity and improve physicochemical properties (e.g., reduced aromatic ring count, altered logP) relative to flat aromatic scaffolds, a critical consideration in lead optimization campaigns [3].

Quantitative Differentiation Evidence: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine vs. Closest Structural Analogs


Superior Reactivity in Suzuki-Miyaura Cross-Coupling: 3-Bromo vs. 3-Chloro Imidazo[1,2-b]pyridazine Derivatives

The 3-bromo substituent on the imidazo[1,2-b]pyridazine scaffold exhibits significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the corresponding 3-chloro analog [1]. This difference arises from the lower bond dissociation energy of the C-Br bond (approximately 71 kcal/mol) relative to the C-Cl bond (approximately 84 kcal/mol), which facilitates oxidative addition, the rate-determining step in many cross-coupling cycles [2]. This translates to faster reaction kinetics and often higher yields under milder conditions, a critical advantage when coupling sensitive functional groups.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Heterocyclic Chemistry

Enhanced Conformational Restriction and Three-Dimensionality vs. Fully Aromatic Imidazo[1,2-b]pyridazine Scaffolds

The saturated tetrahydro core of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine introduces a degree of conformational restriction and three-dimensionality absent in its fully aromatic imidazo[1,2-b]pyridazine counterpart [1]. This structural feature can be quantified by the number of sp3-hybridized carbons and the departure from planarity. The saturated ring system increases the fraction of sp3 carbon atoms (Fsp3) from 0% in the aromatic scaffold to approximately 43% in the tetrahydro derivative (3 out of 7 carbon atoms in the core are sp3), a metric correlated with improved clinical success rates in drug discovery [2]. This non-planar topology can enable more selective interactions with protein binding pockets, potentially reducing off-target kinase inhibition.

Medicinal Chemistry Conformational Analysis Lead Optimization Kinase Inhibition

Distinct Physicochemical Property Profile: Lipophilicity and Solubility vs. Aromatic and Non-Halogenated Analogs

The combination of a saturated core and a bromine substituent confers a unique physicochemical profile to 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine that differentiates it from both the non-halogenated parent scaffold and aromatic bromo-analogs . Based on calculated properties, the compound has a predicted logP of approximately 1.3-1.8 and a topological polar surface area (TPSA) of approximately 30-35 Ų . This places it in a favorable property space for oral bioavailability and blood-brain barrier penetration compared to the more lipophilic, fully aromatic 3-bromoimidazo[1,2-b]pyridazine (predicted logP ≈ 2.0-2.5). The presence of the bromine atom also increases molecular weight and provides a distinct halogen bonding donor site, which can be exploited in structure-based drug design for enhanced target binding affinity.

Physicochemical Properties Lipophilicity Solubility ADME

Validated Synthetic Utility in Kinase Inhibitor Programs: Comparative Analysis of Scaffold Hopping Success

Imidazo[1,2-b]pyridazine derivatives, including tetrahydro analogs, have been successfully employed in multiple kinase inhibitor programs, demonstrating the scaffold‘s versatility and bioisosteric relationship to purine-based ATP-competitive inhibitors [1]. In a direct comparative study of VEGFR-2 inhibitors, a naphthalene-imidazo[1,2-b]pyridazine hybrid (compound 9k) exhibited an IC50 of 8.4 nM against VEGFR-2 and demonstrated superior kinase selectivity over a panel of 70 kinases compared to the clinical compound ponatinib [2]. While this study utilized a fully aromatic scaffold, it establishes the imidazo[1,2-b]pyridazine core as a privileged structure for kinase inhibition. The tetrahydro variant, with its enhanced three-dimensionality and distinct property profile, offers a strategic alternative when planar aromatic scaffolds encounter selectivity or physicochemical challenges.

Kinase Inhibition Scaffold Hopping Drug Discovery Structure-Activity Relationship

Strategic Application Scenarios for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in Drug Discovery and Chemical Biology


Lead Optimization for Kinase Inhibitors Requiring Enhanced Selectivity and Physicochemical Properties

Utilize 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine as a core scaffold in scaffold-hopping strategies to replace flat, aromatic heterocycles (e.g., purines, quinazolines) in ATP-competitive kinase inhibitor programs [1]. The saturated core increases Fsp3 and reduces aromatic ring count, which is statistically correlated with improved clinical success rates [2]. The 3-bromo handle enables rapid diversification via Suzuki-Miyaura coupling to explore structure-activity relationships (SAR) at the solvent-exposed region of the kinase active site, while the saturated ring offers unique vectors for hydrogen bonding and hydrophobic interactions that can enhance selectivity over closely related kinases [3].

Synthesis of Focused Combinatorial Libraries for Phenotypic and Target-Based Screening

Employ 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine as a versatile building block in the parallel synthesis of diverse compound libraries for high-throughput screening campaigns. The bromine substituent at C3 is ideally positioned for palladium-catalyzed cross-coupling reactions with a wide range of boronic acids and amines, enabling the rapid generation of structurally diverse analogs [1]. The tetrahydro core offers a distinct chemical space compared to fully aromatic libraries, increasing the probability of identifying novel hits with desirable physicochemical and ADME properties [2].

Chemical Probe Development for Target Validation in Chemical Biology

Leverage the synthetic tractability and favorable property profile of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine to develop high-quality chemical probes for target validation studies. The scaffold's moderate molecular weight (202.05 g/mol) and predicted lipophilicity (logP ≈ 1.3-1.8) provide an excellent starting point for optimizing cell permeability and solubility [1]. The saturated core reduces the risk of non-specific hydrophobic interactions and promiscuous binding, a common pitfall with highly aromatic probe molecules, thereby increasing confidence in target engagement data [2]. The 3-bromo handle can be used to install reporter tags (e.g., biotin, fluorescent dyes) or photoaffinity labels for cellular target identification and mechanism-of-action studies [3].

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Optimization

Consider 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine as a privileged fragment for fragment-based screening and subsequent structure-guided elaboration. The compound's molecular weight (202.05 g/mol) and low number of heavy atoms (10 non-hydrogen atoms) place it within the optimal fragment range (MW < 250) for FBDD [1]. The bromine atom provides a clear synthetic vector for fragment growing and linking strategies guided by X-ray crystallography or NMR structural data. The saturated core can establish unique, shape-complementary interactions within protein binding pockets that are not accessible to flatter, aromatic fragments, potentially leading to novel binding modes and improved selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.